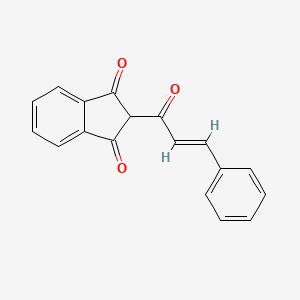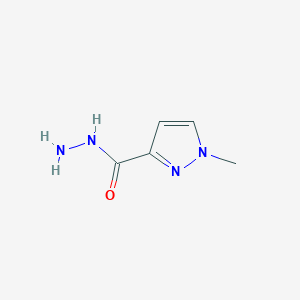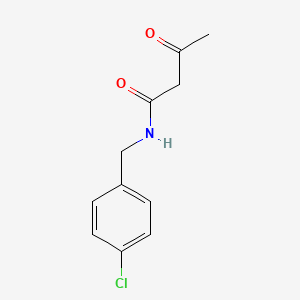
1,3-Diphenyl-1H-pyrazol-5-carbonsäure
Übersicht
Beschreibung
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C16H12N2O2 and a molecular weight of 264.286 g/mol . This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Related compounds such as 3,5-dimethyl-1-phenyl-1h-pyrazole-4-carboxylic acid ethyl ester have been reported to hydrolyze the second messenger camp, which is a key regulator of many important physiological processes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets by hydrolyzing the second messenger camp . This interaction could lead to changes in the regulation of physiological processes.
Biochemical Pathways
The hydrolysis of the second messenger camp, as seen in related compounds, suggests that it may affect pathways regulated by camp . The downstream effects of this could include a wide range of physiological processes.
Result of Action
Based on the actions of related compounds, it can be inferred that the hydrolysis of camp could lead to changes in the regulation of various physiological processes .
Biochemische Analyse
Biochemical Properties
Pyrazole derivatives are known for their diverse biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents
Cellular Effects
Some pyrazoline derivatives have shown inhibitory potential on cell growth
Molecular Mechanism
Pyrazoles are known to undergo a variety of reactions, including radical addition followed by intramolecular cyclization, which affords the important pyrazole skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters . The reaction typically proceeds under acidic or basic conditions, with the choice of solvent and temperature playing a crucial role in the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid often employs a one-pot method that combines multiple steps into a single reaction vessel. This approach minimizes the need for intermediate purification and reduces production costs . For example, a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride followed by dehydration using orthophosphoric acid can yield the desired product with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
- 5-Phenylamino-1H-pyrazole-3-carboxylic acid
- 1,3-Bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Eigenschaften
IUPAC Name |
2,5-diphenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRARAAONIFSAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359998 | |
| Record name | 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
964-42-1 | |
| Record name | 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)


![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)







![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)

